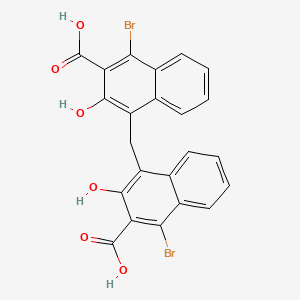

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid)

Description

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) is a brominated naphthalene derivative featuring two naphthalene rings connected by a methylene bridge. Each naphthalene moiety contains a hydroxyl group at position 3, a bromine atom at position 1, and a carboxylic acid group at position 2. These analogs are often used as counterions in pharmaceutical salts due to their ability to form stable crystalline complexes .

Properties

CAS No. |

143558-73-0 |

|---|---|

Molecular Formula |

C23H14Br2O6 |

Molecular Weight |

546.2 g/mol |

IUPAC Name |

1-bromo-4-[(4-bromo-3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C23H14Br2O6/c24-18-12-7-3-1-5-10(12)14(20(26)16(18)22(28)29)9-15-11-6-2-4-8-13(11)19(25)17(21(15)27)23(30)31/h1-8,26-27H,9H2,(H,28,29)(H,30,31) |

InChI Key |

MYFHSIXJMWPWMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Br)C(=O)O)O)CC3=C(C(=C(C4=CC=CC=C43)Br)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxy-2-naphthoic acid, followed by the formation of a methylene bridge through a condensation reaction with formaldehyde. The reaction conditions often require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,4’-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and hydroxyl groups may play a crucial role in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) (Pamoic Acid)

- Structure : Lacks bromine; hydroxyl groups at position 3 and carboxylic acids at position 2 on both naphthalene rings.

- Properties :

- Key Difference : The absence of bromine reduces molecular weight (C23H16O6 vs. brominated analog) and increases hydrophilicity compared to the brominated derivative .

2.1.2 4,4'-Methylenebis(2-chloroaniline) (MBOCA)

- Structure : Chlorine substituents instead of hydroxyl/carboxylic acid groups; aromatic amine backbone.

- Properties: Hazardous (carcinogenic) industrial curing agent for polyurethanes . Higher volatility than the brominated naphthalene derivative due to smaller substituents.

- Key Difference : The brominated compound’s carboxylic acid groups enable salt formation, unlike MBOCA, which lacks ionizable functional groups .

Functional Group Impact

Pharmacological and Industrial Relevance

- Brominated Compound: The bromine atom may enhance binding to hydrophobic targets (e.g., proteins) compared to pamoic acid, but this could also increase toxicity risks. No direct toxicity data are available, but MBOCA’s hazard profile suggests careful handling of halogenated analogs.

- Salt Formation : Like pamoic acid, the brominated derivative could form salts (e.g., disodium or dipotassium) to improve solubility for drug formulations .

Biological Activity

4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) (CAS No. 143558-73-0) is a complex organic compound characterized by its unique structure, which features a methylene bridge connecting two naphthalene derivatives. Each naphthalene unit is substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. The molecular formula is with a molecular weight of approximately 700.8 g/mol. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

Structural Characteristics

The presence of both hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding and increased solubility in polar solvents, enhancing its reactivity and interaction with biological targets. The structural formula can be summarized as follows:

Pharmacological Properties

Research indicates that compounds with similar structures to 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) exhibit various pharmacological properties, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, compounds structurally related to it have shown significant activity against human cancer cell lines such as HeLa and A549, with IC50 values indicating potent inhibition of cell proliferation .

- Antioxidant Potential : The presence of hydroxyl groups often correlates with antioxidant activity, which could mitigate oxidative stress in biological systems.

Interaction Studies

Initial binding studies have focused on the interaction of this compound with various biological targets. These studies are crucial for assessing the efficacy and safety profiles of new compounds in drug development. Notably, the dual functionality provided by the methylene bridge and multiple substituents enhances its potential for diverse biological interactions.

Comparative Analysis

To better understand the unique properties of 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid), a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-hydroxynaphthalene-2-carboxylic acid | Single naphthalene unit with bromine and hydroxyl | Simpler structure; lacks methylene bridge |

| 4-Bromo-1-hydroxy-2-naphthoic acid | Naphthalene unit with bromine and hydroxyl | Lacks carboxylic acid functionality |

| 3-Hydroxynaphthalene-2-carboxylic acid | Similar carboxylic acid group | No bromination; simpler hydroxyl substitution |

The uniqueness of 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid) lies in its dual functionality provided by both the methylene bridge and multiple substituents on the naphthalene rings, enhancing its potential for diverse applications compared to simpler analogs.

Case Studies

Several studies have investigated compounds similar to 4,4'-Methylenebis(1-bromo-3-hydroxynaphthalene-2-carboxylic acid):

- Cytotoxicity Assays : In vitro assays on HeLa and A549 cell lines demonstrated that derivatives of naphthalene carboxylic acids exhibit significant cytotoxicity. For example, one study reported an IC50 value of against HeLa cells .

- Mechanistic Studies : Further research is needed to elucidate the specific mechanisms through which these compounds exert their biological effects. Potential mechanisms include enzyme inhibition or interference with cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.